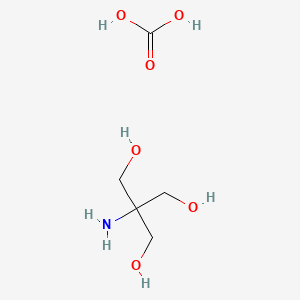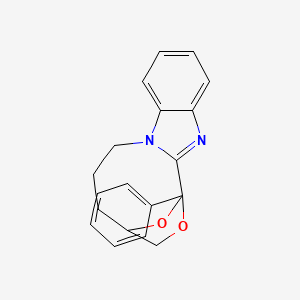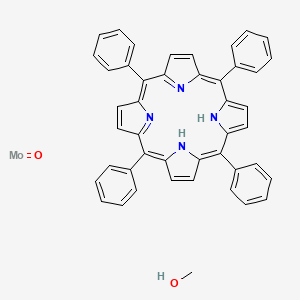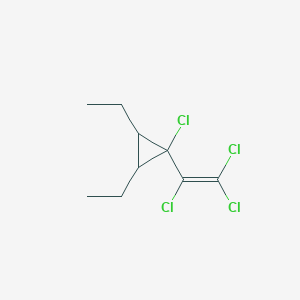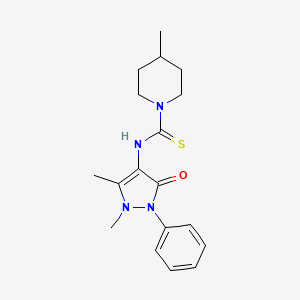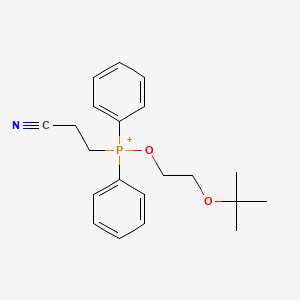![molecular formula C25H20O2 B14457095 1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran] CAS No. 72782-71-9](/img/structure/B14457095.png)
1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] is an organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthol derivatives under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Spirobi[1H-indene]-5,5’,6,6’-tetrol
- 3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi[3H-2,1-benzoxaphosph(v)ole]-1-yl
Uniqueness
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] is unique due to its specific spiro linkage and the presence of naphtho[2,1-B]pyran rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Eigenschaften
CAS-Nummer |
72782-71-9 |
|---|---|
Molekularformel |
C25H20O2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
3,3'-spirobi[1,2-dihydrobenzo[f]chromene] |
InChI |
InChI=1S/C25H20O2/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-25(26-23)16-14-22-20-8-4-2-6-18(20)10-12-24(22)27-25/h1-12H,13-16H2 |
InChI-Schlüssel |
YXEXIFUCYUHYNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC3=C(O2)C=CC4=CC=CC=C34)OC5=C1C6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




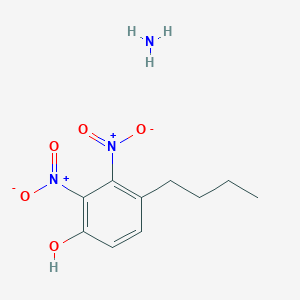
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
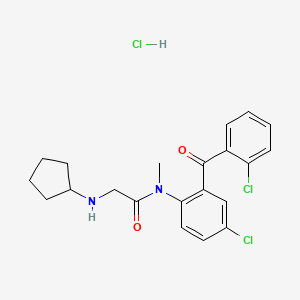
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
